molecular formula C7H14O2 B8730020 2-Hydroxy-2,4-dimethyl-3-pentanone CAS No. 3212-67-7

2-Hydroxy-2,4-dimethyl-3-pentanone

Cat. No. B8730020
CAS RN: 3212-67-7
M. Wt: 130.18 g/mol
InChI Key: XWJXXDDXZUVWBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-2,4-dimethyl-3-pentanone is a useful research compound. Its molecular formula is C7H14O2 and its molecular weight is 130.18 g/mol. The purity is usually 95%.
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properties

CAS RN

3212-67-7

Product Name

2-Hydroxy-2,4-dimethyl-3-pentanone

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

2-hydroxy-2,4-dimethylpentan-3-one

InChI

InChI=1S/C7H14O2/c1-5(2)6(8)7(3,4)9/h5,9H,1-4H3

InChI Key

XWJXXDDXZUVWBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C(C)(C)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2.14 g. (5.0 mmole) beta-benzyl-N-benzyloxycarbonyl-L-aspartyl-D-alanine in 35 ml. tetrahydrofuran cooled to -15° was added 0.55 ml. (5.0 mmole) N-methylmorpholine and 0.48 ml. (5.0 mmole) ethyl chloroformate. The mixture was stirred at -15° to -10° C. for two minutes and 0.66 g. (5.0 mmole) 3-amino-2-hydroxy-2,4-dimethylpentane was added. The mixture was allowed to warm to room temperature, stirred overnight and worked-up as described in Example 5, Part B, to obtain the diprotected dipeptide amide, Rf 0.27 (TLC, ethyl acetate/hexane, 1:1, phosphomolybdic acid spray, heat) which was used directly in the next step.
Name
beta-benzyl-N-benzyloxycarbonyl-L-aspartyl-D-alanine
Quantity
5 mmol
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5 mmol
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5 mmol
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5 mmol
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[Compound]
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dipeptide
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phosphomolybdic acid
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ethyl acetate hexane
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Synthesis routes and methods II

Procedure details

To a stirred solution of 28.3 ml. (0.2 mole) 2,4-dimethyl-3-pentanone in 100 ml. chloroform was added dropwise 10.3 ml. (0.2 mole) bromine in 30 ml. of the same solvent. The resulting mixture was stirred for a few minutes, the solvent evaporated in vacuo, the residue taken up in 100 ml. ethanol. Water, 50 ml., and 10 M sodium hydroxide, 50 ml., added. The resulting mixture was stirred at reflux for one hour, diluted with 200 ml. water and extracted with 3×50 ml. ethyl ether. The extracts were dried (MgSO4) evaporated to dryness and the residue distilled to obtain 15.95 g. (61%) of the hydroxy-ketone, b.p. 60°-62° C./18 mm.
Quantity
0.2 mol
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reactant
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0.2 mol
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